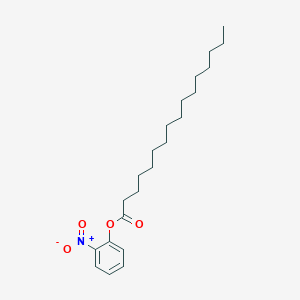
2-Nitrophenylpalmitat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl palmitate is an organic compound with the molecular formula C22H35NO4. It is a derivative of palmitic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-nitrophenyl group. This compound is primarily used as a substrate in enzymatic assays to measure lipase activity due to its ability to release a chromogenic product upon hydrolysis .
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl palmitate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Enzymatic Assays: It is used as a substrate in lipase assays to measure the activity of lipase enzymes.
Biochemical Studies: It is used to study the kinetics and mechanisms of lipase-catalyzed reactions.
Pharmaceutical Research: It is used in the development of lipase inhibitors, which have potential therapeutic applications in the treatment of obesity and other metabolic disorders.
Industrial Applications: It is used in the production of biodiesel and other bio-based products through lipase-catalyzed transesterification reactions.
Wirkmechanismus
Target of Action
2-Nitrophenyl palmitate is a biochemical reagent used in life science research . .
Mode of Action
It’s known that similar compounds, such as p-nitrophenyl palmitate (pnpp), are used in assays to measure the activity of enzymes like lipases and esterases . These enzymes catalyze the hydrolysis of pNPP, releasing p-nitrophenol (pNP), which can be quantified by its absorbance at 410 nm .
Biochemical Pathways
It’s known that lipases, which can act on similar compounds, are involved in lipid metabolism .
Result of Action
The hydrolysis of similar compounds like p-nitrophenyl palmitate by lipases and esterases results in the release of p-nitrophenol, which can be quantified spectrophotometrically .
Action Environment
It’s known that the spectrophotometric analysis of p-nitrophenol, a product of the hydrolysis of similar compounds, requires careful control of ph and temperature for reliable determinations .
Biochemische Analyse
Biochemical Properties
2-Nitrophenyl palmitate interacts with lipases, which are enzymes responsible for the conversion of triglycerides and other esterified substrates . The hydrolysis of 2-Nitrophenyl palmitate by lipases results in the production of 4-nitrophenol and palmitate .
Cellular Effects
The cellular effects of 2-Nitrophenyl palmitate are primarily related to its role as a substrate for lipases. Lipases are involved in the basic metabolism of a wide number of organisms, from simple microorganisms to mammals . The hydrolysis of 2-Nitrophenyl palmitate by lipases can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Nitrophenyl palmitate involves its hydrolysis by lipases. This process involves nucleophilic attack by a serine residue located within the active site of the lipase to produce an acylated enzyme and alcohol product, followed by nucleophilic addition of a water molecule to liberate the fatty acid .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Nitrophenyl palmitate in laboratory settings are related to its hydrolysis by lipases. The efficiency of product formation increases as the temperature is raised
Metabolic Pathways
2-Nitrophenyl palmitate is involved in the metabolic pathway of lipases, which are responsible for the conversion of triglycerides and other esterified substrates
Transport and Distribution
It is known that lipases, which interact with 2-Nitrophenyl palmitate, are frequently used in biosensor construction due to their wide substrate specificity .
Subcellular Localization
It is known that lipases, which interact with 2-Nitrophenyl palmitate, are frequently used in biosensor construction due to their wide substrate specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl palmitate can be synthesized through the esterification of palmitic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods: In an industrial setting, the synthesis of 2-nitrophenyl palmitate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenyl palmitate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis of 2-nitrophenyl palmitate results in the formation of 2-nitrophenol and palmitic acid .
Common Reagents and Conditions:
Major Products:
Hydrolysis: 2-Nitrophenol and palmitic acid.
Reduction: 2-Aminophenyl palmitate.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl palmitate: Similar to 2-nitrophenyl palmitate, it is used as a substrate in lipase assays.
2-Nitrophenyl acetate: This compound is also used in enzymatic assays but has a shorter acyl chain compared to 2-nitrophenyl palmitate, making it less hydrophobic and more soluble in aqueous solutions.
Uniqueness: 2-Nitrophenyl palmitate is unique due to its long hydrophobic palmitate chain, which makes it an ideal substrate for studying lipase activity in lipid-rich environments. Its ability to release a chromogenic product upon hydrolysis also makes it a valuable tool in spectrophotometric assays .
Eigenschaften
IUPAC Name |
(2-nitrophenyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOWMQLOYNJICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399034 |
Source


|
| Record name | 2-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-26-9 |
Source


|
| Record name | 2-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

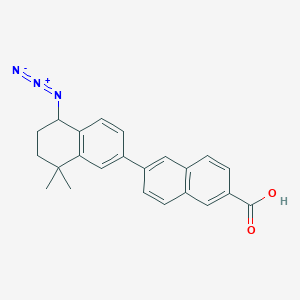

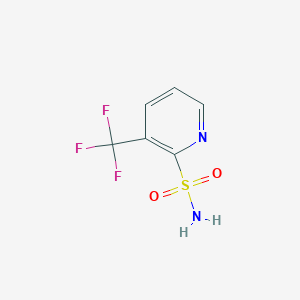

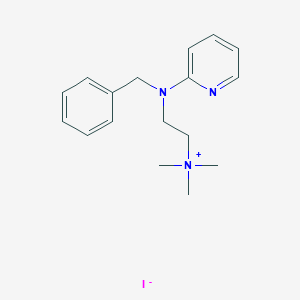
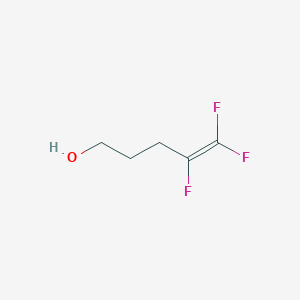

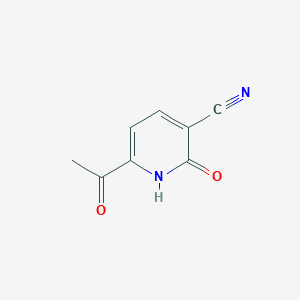




![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
